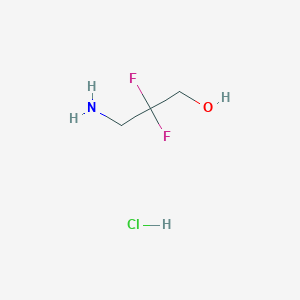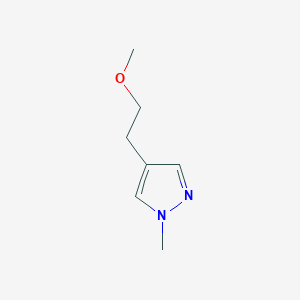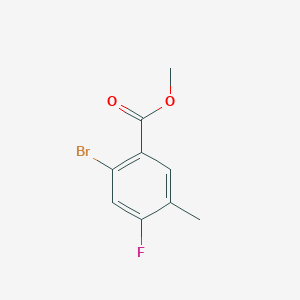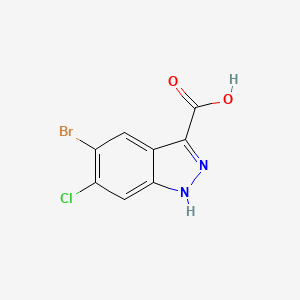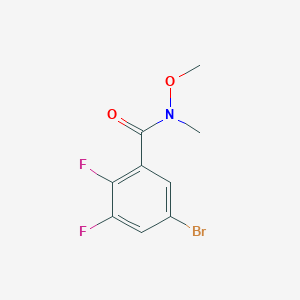![molecular formula C9H6BrNO3 B1380601 7-Bromo-5-methyl-4-oxo-4,5-dihydrofuro[3,2-c]pyridine-2-carbaldehyde CAS No. 1628707-02-7](/img/structure/B1380601.png)
7-Bromo-5-methyl-4-oxo-4,5-dihydrofuro[3,2-c]pyridine-2-carbaldehyde
Overview
Description
“7-Bromo-5-methyl-4-oxo-4,5-dihydrofuro[3,2-c]pyridine-2-carbaldehyde” is a chemical compound with the CAS Number: 1628707-02-7 . It has a molecular weight of 256.06 and its molecular formula is C9H6BrNO3 . The compound appears as a light yellow solid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H6BrNO3/c1-11-3-7(10)8-6(9(11)13)2-5(4-12)14-8/h2-4H,1H3 . This code provides a specific textual representation of the compound’s molecular structure.Physical and Chemical Properties Analysis
This compound is a light yellow solid . Its molecular weight is 256.06 and its molecular formula is C9H6BrNO3 . The InChI code provides additional information about its molecular structure .Scientific Research Applications
Synthesis and Chemical Transformations
Research has explored the synthesis of related compounds, employing methodologies that are pivotal in creating derivatives with potential biological activities. For instance, palladium-catalyzed cyclization of related compounds has been utilized to afford derivatives in moderate to good yields, showcasing the versatility of these compounds in synthetic chemistry (Cho & Kim, 2008). Similarly, the synthesis of 7-azaindazole-chalcone derivatives from related pyridine carbaldehydes has been reported, further highlighting the adaptability of these structures in producing compounds with potential analgesic and anti-inflammatory activities (Chamakuri et al., 2016).
Potential Pharmaceutical Applications
Several studies have synthesized derivatives and evaluated their biological activities, such as antimicrobial, anti-inflammatory, and analgesic effects. This underscores the significance of these compounds as scaffolds for developing new therapeutic agents. For example, the creation of 1,4-dihydropyridine derivatives with 4-pyrone moieties has been explored, investigating their potential as calcium channel blockers, albeit showing weak effects (Shahrisa et al., 2012).
Novel Synthesis Routes
The research also delves into novel synthesis routes for producing structurally diverse derivatives. For instance, Vilsmeier–Haack reactions have been employed for the preparation of heterocyclic chalcones and dipyrazolopyridines from related carbaldehydes (Quiroga et al., 2010), demonstrating innovative approaches to accessing complex molecular architectures.
Chemical Property Exploration
Further investigations into the chemical properties of related compounds include the oxidative chlorination and bromination reactions, revealing insights into their reactivity and potential for further functionalization (Chernikova et al., 2019). Such studies are crucial for understanding the fundamental chemistry that governs the behavior of these compounds, paving the way for their application in various domains.
Properties
IUPAC Name |
7-bromo-5-methyl-4-oxofuro[3,2-c]pyridine-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO3/c1-11-3-7(10)8-6(9(11)13)2-5(4-12)14-8/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKFNMNHUUDOEHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C(C1=O)C=C(O2)C=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


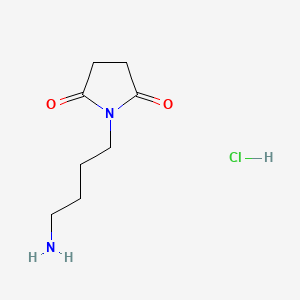
![[1-(piperidin-3-yl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1380519.png)
![N-[(1R*,4R*)-4-Aminocyclohexyl]-2-methoxyacetamide hydrochloride](/img/structure/B1380521.png)
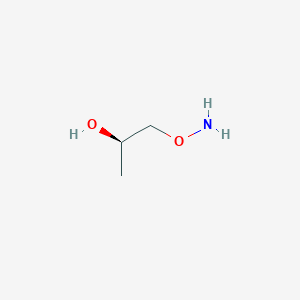
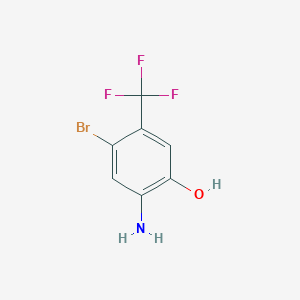
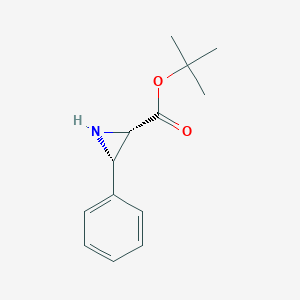

![[2,4'-Bipyridin]-3-ylmethanamine](/img/structure/B1380529.png)

